molecular formula C15H20O3 B207328 Arteannuin B CAS No. 50906-56-4

Arteannuin B

Cat. No.: B207328
CAS No.: 50906-56-4
M. Wt: 248.32 g/mol
InChI Key: QWQSMEDUZQDVLA-USPGQWGOSA-N
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Mechanism of Action

Target of Action

Arteannuin B (ATB), a sesquiterpene lactone found in the traditional Chinese medicine Artemisia annua, has been identified as a potent anti-inflammatory compound . The primary target of ATB is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB signaling, which is associated with many inflammatory disorders .

Mode of Action

ATB attenuates the inflammatory response by inhibiting UBE2D3-mediated NF-κB activation . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are required for NF-κB activation . By inhibiting this process, ATB can alleviate inflammatory disorders.

Biochemical Pathways

The primary biochemical pathway affected by ATB is the NF-κB signaling pathway . By inhibiting UBE2D3, ATB prevents the activation of this pathway, thereby reducing the production of inflammatory mediators and cytokines . This includes the down-regulation of iNOS and COX2 expression, and the decrease in mRNA expression and release of IL-1β, IL-6, and TNF-α .

Pharmacokinetics

This compound has very low solubility and a very short half-life, which limits its clinical use . The development of this compound sustained-release microspheres (abms) has been shown to improve its bioavailability . These ABMs have a low burst release and stable in vitro release for up to one week . The drug loading is 37.8%, and the encapsulation rate is 85% .

Result of Action

The result of ATB’s action is a significant reduction in the inflammatory response. This is demonstrated by the diminished generation of NO and PGE2, the down-regulation of iNOS and COX2 expression, and the decreased mRNA expression and release of IL-1β, IL-6, and TNF-α in LPS-exposed RAW264.7 macrophages . Furthermore, ATB has been shown to exhibit antiproliferative properties for various tumor cell lines .

Action Environment

The action of ATB can be influenced by environmental factors. For instance, the solubility of ATB can be affected by the pH of the environment, which can impact its bioavailability and efficacy . Additionally, the stability of ATB can be influenced by temperature and light conditions.

Biochemical Analysis

Biochemical Properties

Arteannuin B interacts with various biomolecules in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines . The compound modulates glycolysis in MCF7 tumor cells , indicating its interaction with enzymes and proteins involved in the glycolysis pathway.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit antiproliferative properties for various tumor cell lines . It also modulates glycolysis in MCF7 tumor cells , influencing cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the ubiquitin-conjugating enzyme UBE2D3-mediated NF-κB activation , which plays a crucial role in inflammatory responses. This suggests that this compound may bind to and inhibit the enzyme UBE2D3, thereby preventing the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), key components in the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

This compound demonstrates changes in its effects over time in laboratory settings. For instance, this compound-polylactic-co-glycolic acid (PLGA) microspheres were found to have a low burst release and stable in vitro release for up to one week . This indicates the compound’s stability and potential long-term effects on cellular function in in vitro studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the artemisinin biosynthesis pathway , where it is converted into dihydroartemisinic acid, a precursor of artemisinin . This process involves various enzymes and cofactors.

Preparation Methods

Scientific Research Applications

Introduction to Arteannuin B

This compound is a bioactive compound derived from Artemisia annua, a plant known for its medicinal properties, particularly in traditional Chinese medicine. This compound has garnered attention for its potential applications in oncology, virology, and neuroprotection. Despite its promising therapeutic effects, this compound faces challenges such as low solubility and short half-life, which hinder its clinical use. Recent advancements in drug formulation and understanding of its mechanisms have opened new avenues for its application.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

  • Cytotoxicity Against Glioblastoma : Research indicates that this compound exhibits cytotoxic activity against glioblastoma cells by inhibiting cysteine proteases, which are often overexpressed in cancer cells. This inhibition may contribute to the compound's ability to induce apoptosis in malignant cells .
  • Microsphere Formulation : A study developed sustained-release microspheres of this compound to enhance its bioavailability and therapeutic efficacy. The microspheres showed a lower half-maximal inhibitory concentration (IC50) compared to free this compound, indicating improved anticancer activity. In vivo studies on BALB/c nude mice revealed that these microspheres significantly inhibited tumor growth with minimal toxicity .
  • Mechanism of Action : this compound's mechanism involves the induction of autophagy and premature senescence in cancer cells, particularly noted in breast cancer cell lines . This dual action enhances its potential as an effective anticancer agent.

Antiviral Properties

Recent studies have explored the antiviral potential of this compound:

  • Inhibition of SARS-CoV-2 Protease : this compound has been shown to inhibit the main protease of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19. This inhibition could be linked to its action on cysteine proteases, similar to its anticancer effects .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

  • Improvement in Learning and Memory : In animal models of Alzheimer's disease, this compound was found to improve cognitive function by suppressing neuroinflammation. This suggests a potential application in treating neurodegenerative diseases .

Comparative Analysis of this compound Applications

The following table summarizes the key applications of this compound along with their respective outcomes:

Application AreaMechanism/OutcomeReference(s)
Anticancer Induces apoptosis via cysteine protease inhibition
Enhanced efficacy through sustained-release formulation
Induces autophagy and senescence in cancer cells
Antiviral Inhibits SARS-CoV-2 main protease
Neuroprotection Reduces neuroinflammation; improves cognitive function

Case Study 1: Glioblastoma Treatment

In a controlled study, researchers tested the cytotoxic effects of this compound on glioblastoma cell lines. They found that the compound significantly reduced cell viability at concentrations lower than those required for other chemotherapeutics, highlighting its potential as a targeted therapy for aggressive brain tumors.

Case Study 2: Sustained-Release Microspheres

A formulation study developed microspheres encapsulating this compound, achieving a sustained release over one week with an encapsulation efficiency of 85%. In vivo tests indicated a significant reduction in tumor size compared to controls, supporting the efficacy of this delivery method for enhancing therapeutic outcomes.

Comparison with Similar Compounds

Arteannuin B is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its potent antitumor and anti-inflammatory activities, making it a promising candidate for further research and development in various therapeutic areas.

Properties

CAS No.

50906-56-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10?,11?,13?,14?,15?/m1/s1

InChI Key

QWQSMEDUZQDVLA-USPGQWGOSA-N

Isomeric SMILES

C[C@@H]1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C

Canonical SMILES

CC1CCC2C(=C)C(=O)OC23C1CCC4(C3O4)C

Appearance

Powder

Pictograms

Irritant

Synonyms

arteannuin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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